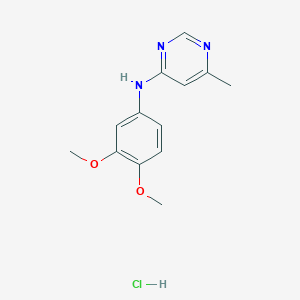![molecular formula C21H27NO4S B4838299 (3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4838299.png)
(3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone
説明
(3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is also known as U-47700 and is a synthetic opioid that has been developed as a painkiller. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA).
作用機序
The mechanism of action of (3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone is similar to other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, resulting in the inhibition of pain signals. This also leads to the release of dopamine, which is responsible for the feelings of euphoria associated with opioid use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone are similar to other opioids. It can cause respiratory depression, sedation, and constipation. Additionally, it can lead to addiction and dependence.
実験室実験の利点と制限
The advantages of using (3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone in lab experiments include its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system. However, its potential for abuse and dependence also makes it a challenging compound to work with.
将来の方向性
There are several future directions for research involving (3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone. One area of focus is the development of new opioid medications that are less addictive and have fewer side effects. Additionally, research is needed to better understand the mechanisms of opioid addiction and dependence. Finally, there is a need for more research into the potential therapeutic uses of opioids, particularly in the treatment of chronic pain.
科学的研究の応用
The potential applications of (3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone in scientific research are numerous. It has been studied for its analgesic properties, as well as its potential as a treatment for opioid addiction. Additionally, it has been researched as a potential treatment for depression and anxiety disorders.
特性
IUPAC Name |
(3-methylthiophen-2-yl)-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-14-7-9-27-21(14)20(23)15-6-5-8-22(12-15)13-16-10-18(25-3)19(26-4)11-17(16)24-2/h7,9-11,15H,5-6,8,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZVYRIWBBFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(4-chloro-2-methylphenoxy)butyl]azepane](/img/structure/B4838230.png)
![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4838238.png)



![N-(4-butylphenyl)-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4838254.png)
![N-{4-[({2-[methyl(phenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4838269.png)
![2-methyl-4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4838282.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4838306.png)
![5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4838311.png)
![8-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4838318.png)